

# Spectroscopic Data of 3-Bromo-5-fluorophenol: A Technical Guide

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## Compound of Interest

Compound Name: *3-Bromo-5-fluorophenol*

Cat. No.: *B1288921*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound **3-Bromo-5-fluorophenol** (CAS No. 433939-27-6). The information is compiled to assist researchers in the fields of chemistry, life sciences, and drug development in the characterization and utilization of this molecule. The guide presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with generalized experimental protocols.

## Compound Information

Property	Value
Chemical Name	3-Bromo-5-fluorophenol
CAS Number	433939-27-6
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrFO
Molecular Weight	191.00 g/mol
Appearance	White to off-white crystalline solid
Melting Point	36-40 °C

## Spectroscopic Data

The following sections present the available experimental spectroscopic data for **3-Bromo-5-fluorophenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR):

The <sup>1</sup>H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.88 - 6.64	m	2H	Aromatic Protons
6.58 - 6.30	m	1H	Aromatic Proton
4.99	s	1H	Phenolic -OH

Note: The <sup>1</sup>H NMR data was obtained from a spectrum run in CD<sub>3</sub>OD. The multiplet patterns arise from proton-proton and proton-fluorine couplings.

### <sup>13</sup>C NMR (Carbon-13 NMR):

Experimental <sup>13</sup>C NMR data for **3-Bromo-5-fluorophenol** is not readily available in the public domain. However, predictive models and analysis of similar structures can provide estimated chemical shifts. The aromatic region would be expected to show six distinct signals, with their chemical shifts influenced by the electronegative bromine and fluorine atoms, as well as the hydroxyl group. The carbon attached to the hydroxyl group would appear further downfield, while the carbons bonded to the halogens would also exhibit characteristic shifts and coupling to fluorine.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The following data is from an Attenuated Total Reflectance (ATR) FT-IR spectrum.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 3600	Broad	O-H stretch (phenolic)
~3000 - 3100	Medium	Aromatic C-H stretch
~1600 - 1450	Strong	Aromatic C=C skeletal vibrations
~1200 - 1300	Strong	C-O stretch
~1100 - 1200	Strong	C-F stretch
~600 - 800	Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

LC-MS (Liquid Chromatography-Mass Spectrometry):

An LC-MS analysis has reported the molecular ion peak.[\[2\]](#)

m/z	Ion
190.33	[M+H] <sup>+</sup>

Note: This corresponds to the protonated molecule. A full electron ionization (EI) mass spectrum with detailed fragmentation patterns is not readily available. The characteristic isotopic pattern of bromine (<sup>19</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments, resulting in two peaks of nearly equal intensity separated by 2 Da.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters may vary depending on the instrumentation and experimental setup.

## NMR Spectroscopy

A sample of **3-Bromo-5-fluorophenol** would be dissolved in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ), and transferred to an NMR tube. The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For  $^1\text{H}$  NMR, standard acquisition parameters would be used. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment would be performed to simplify the spectrum.

## IR Spectroscopy

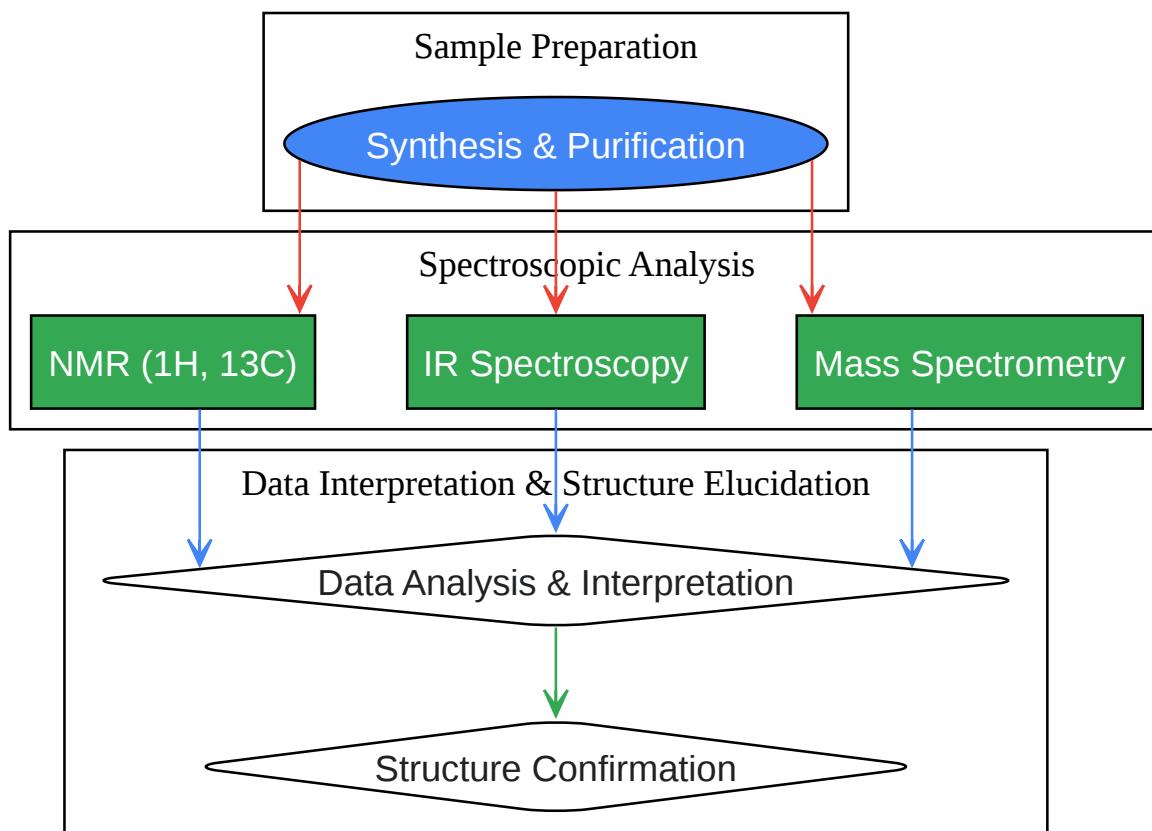
The IR spectrum can be obtained using an FT-IR spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

## Mass Spectrometry

For LC-MS analysis, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source. For a more detailed fragmentation pattern, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source could be employed. The sample would be injected into the GC, where it is vaporized and separated, and then introduced into the mass spectrometer.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-Bromo-5-fluorophenol**.



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Caption: Workflow for the spectroscopic characterization of **3-Bromo-5-fluorophenol**.

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## References

- 1. [ossila.com](http://ossila.com) [ossila.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
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